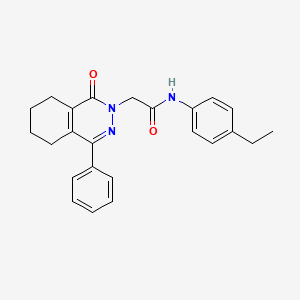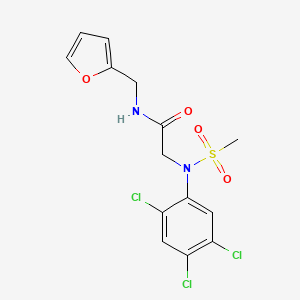![molecular formula C14H22Cl3NO2 B5020486 N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5020486.png)
N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine hydrochloride, commonly known as Dexmedetomidine, is a potent and highly selective α2-adrenergic agonist. It is used as a sedative, analgesic, and anesthetic agent in critical care settings. Dexmedetomidine has gained immense popularity in recent years due to its unique pharmacological properties, which make it an ideal choice for the management of critically ill patients.
Mechanism of Action
Dexmedetomidine exerts its pharmacological effects by selectively activating α2-adrenergic receptors in the central nervous system. This results in decreased sympathetic activity, leading to sedation, analgesia, and anxiolysis. Dexmedetomidine also has an effect on the locus coeruleus, which is responsible for the regulation of sleep and wakefulness.
Biochemical and Physiological Effects
Dexmedetomidine has been shown to have several biochemical and physiological effects. It decreases sympathetic activity, leading to a decrease in heart rate and blood pressure. It also decreases the release of norepinephrine and other neurotransmitters, leading to sedation and analgesia. Dexmedetomidine has been found to have anti-inflammatory effects and can reduce oxidative stress, making it a potential therapeutic agent for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
Dexmedetomidine has several advantages for use in laboratory experiments. It has a rapid onset of action and a short duration of effect, making it easy to control. It also has minimal respiratory depression, making it a safer choice compared to other sedative agents. However, Dexmedetomidine has some limitations, including the potential for bradycardia and hypotension, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on Dexmedetomidine. One area of interest is its potential use in the treatment of neurodegenerative disorders. Another area of interest is its potential use in the management of pain, particularly in patients with chronic pain. Additionally, there is ongoing research on the use of Dexmedetomidine in combination with other agents to enhance its therapeutic effects. Finally, there is interest in developing new formulations of Dexmedetomidine that may allow for more targeted delivery and improved efficacy.
Conclusion
In conclusion, Dexmedetomidine is a potent and highly selective α2-adrenergic agonist that has gained popularity in recent years due to its unique pharmacological properties. It is commonly used as a sedative, analgesic, and anesthetic agent in critical care settings. Dexmedetomidine has several potential applications in clinical medicine and laboratory research, and ongoing research is focused on exploring its potential therapeutic benefits in various settings.
Synthesis Methods
The synthesis of Dexmedetomidine involves the reaction of 4-(2,5-dichlorophenoxy)-N,N-diethylbenzenamine with 2-bromoethanol in the presence of a base, followed by the reaction of the resulting product with 2-methyl-2-propanamine. The final product, Dexmedetomidine, is obtained as a hydrochloride salt by treating it with hydrochloric acid.
Scientific Research Applications
Dexmedetomidine has been extensively studied for its potential use in various clinical settings. It is commonly used as a sedative and analgesic agent in critically ill patients, including those in the intensive care unit (ICU) and those undergoing mechanical ventilation. Dexmedetomidine has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO2.ClH/c1-14(2,3)17-6-7-18-8-9-19-13-10-11(15)4-5-12(13)16;/h4-5,10,17H,6-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWTVNHNEOCMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOCCOC1=C(C=CC(=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5020410.png)

![N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5020427.png)
![ethyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5020446.png)
![N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-methoxybenzamide](/img/structure/B5020453.png)
![N-(4-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5020454.png)
![1-(2-phenoxy-3-pyridinyl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5020461.png)

![N-(2,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5020479.png)
![N-[4-methyl-5-(1-piperidinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5020489.png)
![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B5020498.png)
![6-bromo-5',5'-dimethyl-8-nitro-3'-phenyl-2'H-spiro[chromene-2,4'-[1,3]oxazolidin]-2'-one](/img/structure/B5020505.png)
![5-imino-6-(3-nitrobenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5020507.png)